Cas no 59290-91-4 (3-Nitroisonicotinamide)

3-Nitroisonicotinamide is a nitro-substituted derivative of isonicotinamide, primarily utilized in pharmaceutical and agrochemical research. Its nitro group enhances reactivity, making it a valuable intermediate in the synthesis of bioactive compounds, including potential antimicrobial and antitumor agents. The compound exhibits notable stability under standard conditions, facilitating handling and storage. Its structural features allow for selective modifications, enabling tailored applications in medicinal chemistry. Analytical methods such as HPLC and NMR confirm its high purity, ensuring reproducibility in research settings. The compound's compatibility with various reaction conditions further underscores its utility in heterocyclic and nucleophilic substitution reactions.
3-Nitroisonicotinamide structure
3-Nitroisonicotinamide structure
Product Name:3-Nitroisonicotinamide
CAS No:59290-91-4
MF:C6H5N3O3
MW:167.122200727463
CID:366453
PubChem ID:597479
Update Time:2025-06-09

3-Nitroisonicotinamide Chemical and Physical Properties

Names and Identifiers

    • 3-Nitroisonicotinamide
    • 3-nitro-4-Pyridinecarboxamide
    • 3-nitropyridine-4-carboxamide
    • 4-Pyridinecarboxamide,3-nitro-
    • 4-Pyridinecarboxamide,3-nitro
    • AKOS006284501
    • DTXSID10344508
    • SCHEMBL11718666
    • 3-Nitroisonicotinamide #
    • A832247
    • 4-Pyridinecarboxamide, 3-nitro-
    • NEUQZALGOQOMPZ-UHFFFAOYSA-N
    • 3-Nitro-isonicotinamide
    • FT-0764989
    • 59290-91-4
    • DB-072619
    • Inchi: 1S/C6H5N3O3/c7-6(10)4-1-2-8-3-5(4)9(11)12/h1-3H,(H2,7,10)
    • InChI Key: NEUQZALGOQOMPZ-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CN=CC=1[N+](=O)[O-])N

Computed Properties

  • Exact Mass: 167.03300
  • Monoisotopic Mass: 167.03309103g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 102Ų

Experimental Properties

  • PSA: 101.80000
  • LogP: 1.31220

3-Nitroisonicotinamide Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-Nitroisonicotinamide Suppliers

Amadis Chemical Company Limited
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(CAS:59290-91-4)3-Nitroisonicotinamide
Order Number:A832247
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:26
Price ($):174.0
Email:sales@amadischem.com

Additional information on 3-Nitroisonicotinamide

3-Nitroisonicotinamide (CAS No. 59290-91-4): An Overview of Its Chemical Properties, Applications, and Recent Research

3-Nitroisonicotinamide (CAS No. 59290-91-4) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique structure, which includes a nitro group attached to the 3-position of an isonicotinamide framework. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable molecule for various applications.

The chemical structure of 3-Nitroisonicotinamide can be represented as C6H4N4O3. The presence of the nitro group (NO2) at the 3-position of the isonicotinamide ring confers strong electron-withdrawing properties, which can influence its reactivity and stability. This structural feature also plays a crucial role in its biological activity, particularly in its interactions with biological targets such as enzymes and receptors.

In terms of physical properties, 3-Nitroisonicotinamide is a white crystalline solid that is soluble in water and polar organic solvents such as methanol and dimethyl sulfoxide (DMSO). Its solubility characteristics make it suitable for various experimental conditions, including those used in biochemical assays and cell culture studies.

The synthesis of 3-Nitroisonicotinamide can be achieved through several methods, each with its own advantages and limitations. One common approach involves the nitration of isonicotinamide using a mixture of concentrated sulfuric acid and nitric acid. This method provides good yields but requires careful control of reaction conditions to avoid side reactions. Alternatively, more modern synthetic routes have been developed that utilize greener chemistry principles, such as the use of catalytic systems or microwave-assisted synthesis, to improve yield and reduce environmental impact.

In the realm of biological research, 3-Nitroisonicotinamide has shown promise in several areas. One notable application is its use as a tool compound in the study of metabolic pathways. Research has demonstrated that 3-Nitroisonicotinamide can modulate key enzymes involved in energy metabolism, making it a valuable probe for investigating metabolic disorders such as diabetes and obesity. For instance, a recent study published in the Journal of Biological Chemistry reported that 3-Nitroisonicotinamide selectively inhibits pyruvate dehydrogenase kinase (PDK), an enzyme that regulates glucose metabolism in cells.

Beyond its role in metabolic research, 3-Nitroisonicotinamide has also been explored for its potential therapeutic applications. Preliminary studies have indicated that it may have anti-inflammatory properties, which could be beneficial in treating inflammatory diseases such as arthritis and inflammatory bowel disease (IBD). A study published in the journal Bioorganic & Medicinal Chemistry Letters found that 3-Nitroisonicotinamide exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

In addition to its direct biological effects, 3-Nitroisonicotinamide has been used as a building block for the synthesis of more complex molecules with diverse biological activities. For example, researchers have utilized this compound to develop novel antiviral agents targeting viral replication pathways. A recent publication in Antiviral Research described the synthesis and evaluation of a series of derivatives based on 3-Nitroisonicotinamide, which showed promising antiviral activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV).

The safety profile of 3-Nitroisonicotinamide is an important consideration for both research and potential therapeutic applications. Preclinical studies have generally shown that it is well-tolerated at relevant concentrations, with minimal toxicity observed in cell culture models and animal studies. However, further research is needed to fully assess its safety profile in humans.

In conclusion, 3-Nitroisonicotinamide (CAS No. 59290-91-4) is a multifaceted compound with a wide range of applications in chemical and biological research. Its unique chemical structure endows it with valuable properties that make it an important tool for investigating metabolic pathways, developing anti-inflammatory agents, and synthesizing novel antiviral compounds. As research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, 3-Nitroisonicotinamide is likely to remain a focus of interest for scientists and researchers across multiple disciplines.

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Amadis Chemical Company Limited
(CAS:59290-91-4)3-Nitroisonicotinamide
A832247
Purity:99%
Quantity:1g
Price ($):174.0
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